molecular formula C17H25N3O4 B3985052 N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

Cat. No. B3985052
M. Wt: 335.4 g/mol
InChI Key: LMTYGPJYHABHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as EPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPA is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying various biological processes.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes or receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. This compound has also been shown to interact with the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In the brain, this compound has been shown to modulate the activity of certain neurotransmitters, including dopamine and glutamate. This compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to access intracellular targets. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that can complicate data interpretation.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound's effects on other physiological processes, such as inflammation and metabolism. Finally, the potential therapeutic applications of this compound in various diseases, including cancer and neurological disorders, should be further explored.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects in the body, and has been used in cancer research, neuroscience, and drug discovery. While there are limitations to using this compound in lab experiments, its ability to easily penetrate cell membranes makes it a valuable tool for investigating various biological processes. Future research on this compound will likely focus on developing more potent and selective derivatives, investigating its effects on other physiological processes, and exploring its potential therapeutic applications.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain and to investigate the mechanisms underlying drug addiction. This compound has also been used as a tool in drug discovery, particularly in the search for new antibiotics and antiviral agents.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-2-24-15-6-4-14(5-7-15)19-17(22)16(21)18-8-3-9-20-10-12-23-13-11-20/h4-7H,2-3,8-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTYGPJYHABHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.